![molecular formula C9H8ClNO4 B2770842 Ethyl 5-chloro-2-nitrobenzoate CAS No. 51282-56-5](/img/structure/B2770842.png)
Ethyl 5-chloro-2-nitrobenzoate
Overview
Description
Ethyl 5-chloro-2-nitrobenzoate is an organic compound with the molecular formula C9H8ClNO4. It is a derivative of benzoic acid, where the hydrogen atom at the 5-position is replaced by a chlorine atom, and the hydrogen atom at the 2-position is replaced by a nitro group. This compound is often used in organic synthesis and various chemical research applications due to its unique chemical properties .
Mechanism of Action
Mode of Action
It’s known that nitrobenzoates can participate in various chemical reactions, including nucleophilic substitution and oxidation . These reactions can lead to changes in the compound and its targets.
Biochemical Pathways
Aromatic compounds like nitrobenzoates can be involved in various biochemical processes, including bacterial chemotaxis . This process increases the bioavailability of these compounds to microorganisms, potentially affecting various biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 5-chloro-2-nitrobenzoate . For instance, factors like temperature, pH, and nutrient availability can affect the compound’s stability and its interactions with targets. Moreover, environmental pollutants like polycyclic aromatic compounds can influence the compound’s action through processes like bacterial chemotaxis .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 229.62 . The compound is typically stored at room temperature and has a purity of 95% .
Molecular Mechanism
It is known that benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
It is known that nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-chloro-2-nitrobenzoate typically involves the nitration of ethyl 5-chlorobenzoate. The process includes the following steps:
Nitration: Ethyl 5-chlorobenzoate is treated with a nitrating mixture (usually a combination of concentrated sulfuric acid and nitric acid) to introduce the nitro group at the 2-position.
Reaction Conditions: The reaction is carried out under controlled temperature conditions to avoid over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-chloro-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base to facilitate the reaction.
Major Products Formed:
Reduction: Ethyl 5-amino-2-nitrobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Applications in Organic Synthesis
2.1 Synthesis of Pharmaceuticals
Ethyl 5-chloro-2-nitrobenzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been utilized in the synthesis of quinazoline derivatives, which exhibit significant antitumor activity. In a study, benzyl 5-chloro-2-nitrobenzoate was prepared and subsequently transformed into quinazoline precursors through cyclization reactions, yielding high overall yields (up to 89%) .
2.2 Antiviral Activity
Recent research has demonstrated that derivatives of this compound exhibit antiviral properties against SARS-CoV-2. In a comparative study, several analogs were synthesized, revealing that modifications to the nitro group significantly affected their antiviral efficacy. Compounds derived from this compound showed promising results with inhibition rates exceeding 85%, indicating potential for further development as antiviral agents .
Analytical Chemistry Applications
3.1 Colorimetric Detection
This compound has been employed in analytical chemistry for the colorimetric detection of organophosphate pesticides. Utilizing copper-catalyzed click chemistry, this compound can react with organophosphates to produce detectable color changes, allowing for sensitive detection methods .
Toxicological Considerations
While this compound has valuable applications, it also poses certain health risks. It is classified as harmful if swallowed and can cause skin irritation and respiratory issues upon exposure . Proper safety measures should be taken when handling this compound in laboratory settings.
Data Summary
Application Area | Description | Key Findings |
---|---|---|
Organic Synthesis | Intermediate for pharmaceuticals | Used to synthesize quinazoline derivatives |
Antiviral Activity | Potential antiviral agent against SARS-CoV-2 | Inhibition rates >85% for certain analogs |
Analytical Chemistry | Colorimetric detection of pesticides | Effective in detecting organophosphate residues |
Toxicological Risks | Health hazards related to exposure | Harmful if swallowed; causes skin irritation |
Case Studies
- Quinazoline Derivatives Synthesis : In a study focusing on antitumor compounds, this compound was successfully converted into quinazoline precursors through a one-pot reaction involving cyclization with formamide under specific conditions .
- Antiviral Efficacy Evaluation : A series of analogs derived from this compound were evaluated for their effectiveness against SARS-CoV-2, leading to the identification of compounds with significant antiviral activity .
Comparison with Similar Compounds
Ethyl 5-chloro-2-nitrobenzoate can be compared with other similar compounds such as:
Ethyl 5-bromo-2-nitrobenzoate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 5-chloro-2-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Uniqueness: The presence of both the chlorine and nitro groups in this compound makes it unique in terms of its reactivity and the types of reactions it can undergo. This dual functionality allows for a wide range of chemical transformations and applications .
Biological Activity
Ethyl 5-chloro-2-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an aromatic compound featuring a nitro group, a chloro substituent, and an ethyl ester functional group. Its molecular formula is . The presence of these functional groups contributes to its reactivity and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Reduction of Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects.
- Substitution Reactions : The chlorine atom can participate in nucleophilic aromatic substitution reactions, altering the compound's interaction with biological targets.
- Ester Hydrolysis : The ester moiety can be hydrolyzed to release the active carboxylic acid, which may engage in biochemical pathways.
Antimicrobial Activity
Research indicates that nitrobenzoate derivatives, including this compound, exhibit antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .
Anti-Inflammatory Effects
Studies suggest that this compound may possess anti-inflammatory properties. Nitrobenzoate derivatives have been investigated for their ability to modulate inflammatory responses, which could be beneficial in treating conditions characterized by excessive inflammation .
Anticancer Potential
Nitrobenzoate compounds have demonstrated anticancer activities by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. For instance, related compounds have been shown to disrupt angiogenesis by impairing endothelial cell migration and proliferation, suggesting that this compound may share similar properties .
Case Studies and Research Findings
- Study on Vascular Development : A study involving a nitrobenzoate-derived compound (similar to this compound) demonstrated significant impairment in vascular development in zebrafish embryos. The treatment led to reduced expression of vascular markers and disrupted VEGF/VEGFR2 signaling pathways, indicating potential applications in antiangiogenic therapies .
- Antimicrobial Evaluation : In vitro studies have shown that this compound exhibits potent antibacterial activity against various pathogens. The compound was evaluated for its effectiveness against drug-resistant strains, highlighting its potential as a new therapeutic agent .
- Toxicological Profiles : Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies are crucial for understanding the compound's viability for clinical applications .
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Nitro group at the 2-position; chloro at 5 | Antimicrobial, anti-inflammatory |
Ethyl 5-chloro-4-methyl-2-nitrobenzoate | Methyl group at 4-position | Similar antimicrobial properties |
Ethyl 2-chloro-5-nitrobenzoate | Different positioning of functional groups | Varies in reactivity and activity |
Properties
IUPAC Name |
ethyl 5-chloro-2-nitrobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-2-15-9(12)7-5-6(10)3-4-8(7)11(13)14/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICLVXMCOVKPRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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